

Glufosfamide: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosfamide (β -D-glucosylisophosphoramide mustard) is an investigational chemotherapeutic agent that belongs to the class of alkylating agents. It is a glycosidic conjugate of β -D-glucose and isophosphoramide mustard, the active metabolite of the well-established anticancer drug ifosfamide.[1] This unique structure is designed to exploit the altered glucose metabolism often observed in cancer cells, potentially leading to a more targeted delivery of the cytotoxic payload and an improved therapeutic index compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of Glufosfamide, supported by experimental data and methodologies.

Chemical Structure and Properties

Glufosfamide is a synthetic molecule that links the DNA-alkylating isophosphoramide mustard to a glucose molecule via a glycosidic bond. This conjugation strategy aims to utilize the high glucose uptake characteristic of many tumor types, a phenomenon known as the Warburg effect.

Chemical Identifiers:



- IUPAC Name: (2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl N,N'-bis(2-chloroethyl)phosphorodiamidate[1]
- Synonyms: Glucophosphamide, D-19575, β-D-glucosylisophosphoramide mustard[1][2]

CAS Number: 132682-98-5[1][3]

Physicochemical Properties:

A summary of the key physicochemical properties of **Glufosfamide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C10H21Cl2N2O7P	[3]
Molecular Weight	383.16 g/mol	[3]
Melting Point	109°C	[1]
Solubility	200 mg/mL in water	[1]
Appearance	Solid	
Stereochemistry	β-glycosidic bond (β-anomer)	[1]

Note: Freshly prepared solutions are recommended, suggesting potential for hydrolysis.[1]

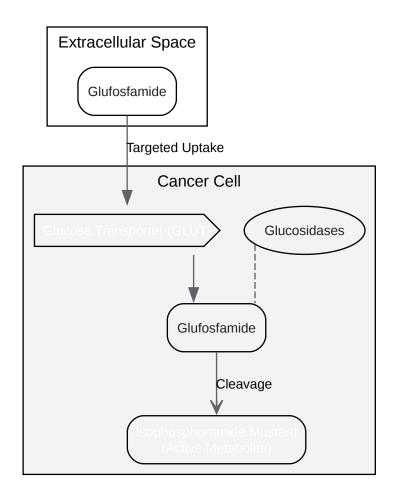
Mechanism of Action

The anticancer activity of **Glufosfamide** is a multi-step process that begins with its selective uptake into cancer cells and culminates in the induction of apoptosis through DNA damage.

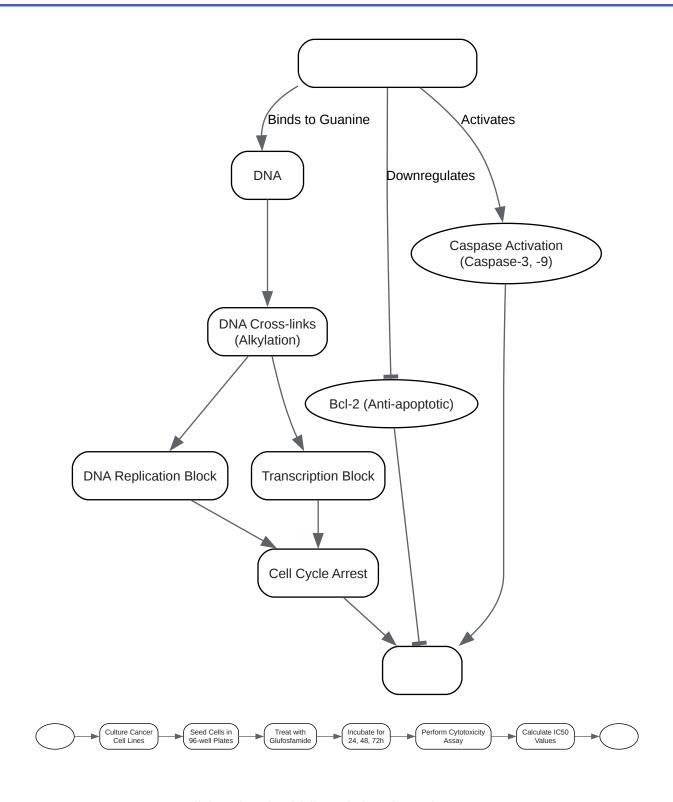
Cellular Uptake and Activation

Glufosfamide is designed to be preferentially transported into cancer cells, which often overexpress glucose transporters (GLUTs) to meet their high metabolic demands.[4][5] Once inside the cell, the glycosidic bond of **Glufosfamide** is cleaved by intracellular glucosidases, releasing the active cytotoxic agent, isophosphoramide mustard.[4]









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